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Compound of Interest

Compound Name: BP Light 550 carboxylic acid

Cat. No.: B15622343 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BP Light 550 carboxylic
acid in flow cytometry experiments. This document outlines the dye's properties, a detailed

protocol for antibody conjugation, and subsequent protocols for both cell surface and

intracellular staining.

Introduction to BP Light 550 Carboxylic Acid
BP Light 550 is a bright, photostable fluorescent dye with a vibrant orange-to-red emission,

making it an excellent choice for flow cytometry applications. It is spectrally comparable to

other popular dyes such as DyLight 550, Alexa Fluor™ 555, and Cy3™. A key feature of BP

Light 550 is its high water solubility, which allows for a higher dye-to-protein ratio during

conjugation without the risk of precipitation[1].

The "carboxylic acid" functional group on this dye is not intended for direct cell staining.

Instead, it serves as a reactive handle for covalent conjugation to primary amines on proteins,

such as antibodies, through a process called amidation. This allows for the creation of

fluorescently labeled antibodies that can then be used to specifically target and identify cellular

markers in flow cytometry.
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For effective experimental design, it is crucial to understand the spectral properties of BP Light

550.

Property Value

Excitation Maximum (Ex) ~550 nm

Emission Maximum (Em) ~575 nm

Common Laser Line 532 nm or 561 nm

Spectrally Similar Dyes DyLight 550, Alexa Fluor™ 555, TRITC, Cy3™

Experimental Protocols
Antibody Conjugation with BP Light 550 Carboxylic Acid
This protocol details the two-step process of activating the carboxylic acid group of the dye and

then conjugating it to a primary antibody. This method utilizes 1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to create

a more stable amine-reactive intermediate[2].

Materials:

BP Light 550 carboxylic acid

Primary antibody (free of amine-containing buffers like Tris)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysulfosuccinimide (Sulfo-NHS)

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

Conjugation Buffer (e.g., PBS, pH 7.4)

Desalting column

Anhydrous Dimethylsulfoxide (DMSO)
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Procedure:

Antibody Preparation:

Dialyze the antibody against the Conjugation Buffer to remove any interfering substances.

Adjust the antibody concentration to 1-2 mg/mL.

Dye Activation:

Dissolve BP Light 550 carboxylic acid in anhydrous DMSO to a stock concentration of

10 mg/mL.

In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer to a concentration of

10 mg/mL each. These solutions should be made fresh.

Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the

dissolved BP Light 550 carboxylic acid[2].

Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid

group.

Conjugation:

Add the activated dye solution to the prepared antibody solution. The molar ratio of dye to

antibody may need to be optimized, but a starting point of 10:1 to 20:1 is recommended.

Incubate the reaction for 2 hours at room temperature, protected from light.

Purification:

Separate the conjugated antibody from the unconjugated dye using a desalting column

equilibrated with PBS.

Collect the fractions containing the labeled antibody.

Characterization:
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Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at

280 nm (for the protein) and ~550 nm (for the dye).

Dye Activation
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Workflow for conjugating BP Light 550 carboxylic acid to a primary antibody.

Cell Surface Staining Protocol
This protocol describes the use of the BP Light 550-conjugated antibody for staining cell

surface antigens.

Materials:

BP Light 550-conjugated primary antibody

Cell suspension (e.g., PBMCs, cultured cells)

Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

Flow cytometry tubes

Procedure:

Cell Preparation:

Prepare a single-cell suspension from your sample (e.g., whole blood, tissue)[3].
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Adjust the cell concentration to 1 x 10^6 cells/mL in cold Staining Buffer[4].

Staining:

Aliquot 100 µL of the cell suspension into flow cytometry tubes (1 x 10^5 to 1 x 10^6 cells

per tube)[4].

Add the optimal dilution of the BP Light 550-conjugated antibody to each tube. This should

be determined by titration.

Vortex gently and incubate for 20-30 minutes at 4°C, protected from light[5].

Washing:

Add 2 mL of cold Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes

at 4°C[4].

Discard the supernatant.

Repeat the wash step.

Acquisition:

Resuspend the cell pellet in 200-500 µL of cold Staining Buffer.

Acquire the samples on a flow cytometer equipped with a laser that excites at or near 550

nm (e.g., 532 nm or 561 nm).
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Prepare Single-Cell
Suspension (1x10^6/mL)

Add BP Light 550-conjugated Ab
Incubate 20-30 min at 4°C

Wash with Staining Buffer
(300-400 x g, 5 min)

Repeat Wash

Resuspend in Staining Buffer

Acquire on Flow Cytometer
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Experimental workflow for cell surface staining with a fluorescently labeled antibody.

Intracellular Staining Protocol
For detecting intracellular antigens, cells must be fixed and permeabilized to allow the antibody

to enter the cell[6].

Materials:

BP Light 550-conjugated primary antibody

Cell suspension
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Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., PBS with 0.1% saponin or Triton X-100)

Staining Buffer

Procedure:

Cell Surface Staining (Optional):

If also staining for surface markers, perform the cell surface staining protocol as described

above before fixation.

Fixation:

Wash the cells once with PBS.

Resuspend the cell pellet in 100 µL of Fixation Buffer.

Incubate for 15-20 minutes at room temperature.

Permeabilization and Staining:

Wash the cells twice with Permeabilization Buffer.

Resuspend the cells in 100 µL of Permeabilization Buffer containing the optimal dilution of

the BP Light 550-conjugated antibody.

Incubate for 30-45 minutes at room temperature, protected from light.

Washing:

Wash the cells twice with Permeabilization Buffer.

Acquisition:

Resuspend the cell pellet in 200-500 µL of Staining Buffer.

Acquire the samples on a flow cytometer.
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Start with Cell Suspension

Optional: Cell Surface Staining

Fix with Fixation Buffer
(15-20 min)

Wash and Resuspend in
Permeabilization Buffer

Add BP Light 550-conjugated Ab
Incubate 30-45 min

Wash twice with
Permeabilization Buffer

Resuspend and Acquire
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Workflow for intracellular staining following cell fixation and permeabilization.

Concluding Remarks
BP Light 550 carboxylic acid is a versatile tool for creating custom fluorescent probes for flow

cytometry. By following the detailed protocols for antibody conjugation and subsequent cell

staining, researchers can effectively incorporate this bright and stable fluorophore into their
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multicolor flow cytometry panels for robust and reproducible results. Always remember to

optimize antibody concentrations and perform necessary controls for each experiment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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